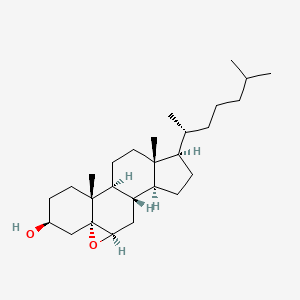

5,6beta-Epoxy-5alpha-cholestan-3beta-ol

Description

Significance of Cholesterol Oxidation Products within Biological Systems

Cholesterol, an essential component of mammalian cell membranes, is susceptible to oxidation, leading to the formation of a diverse family of molecules known as oxysterols. sigmaaldrich.comchemicalbook.com These cholesterol oxidation products (COPs) are not merely byproducts of cellular metabolism but are now recognized as highly relevant signaling molecules. nih.gov They are formed either through enzymatic reactions catalyzed by cytochrome P450 enzymes or non-enzymatically via auto-oxidation. nih.gov

Unlike their precursor, cholesterol, oxysterols possess additional polar functional groups such as hydroxyl, keto, or, in the case of the subject of this article, an epoxy group. chemicalbook.com This increased polarity alters their physicochemical properties, allowing them to move more readily between membranes and act as signaling molecules. nih.gov Oxysterols are implicated in a wide array of biological processes, including the regulation of cholesterol homeostasis, inflammation, apoptosis (programmed cell death), and cell differentiation. sigmaaldrich.comnih.gov Their roles in the pathology of various diseases, such as atherosclerosis, neurodegenerative disorders, and cancer, are areas of intense research. nih.govnih.gov

Structural Isomerism of 5,6-Epoxycholesterols: Differentiating 5,6β-Epoxy-5α-cholestan-3β-ol from Diastereomers and Regioisomers

The epoxidation of cholesterol at the C5-C6 double bond of the B-ring results in the formation of two diastereomers: 5,6α-epoxy-5α-cholestan-3β-ol and 5,6β-epoxy-5α-cholestan-3β-ol. nih.gov The key structural difference between these two isomers lies in the stereochemistry of the epoxide ring relative to the plane of the steroid nucleus.

5,6α-Epoxy-5α-cholestan-3β-ol (α-isomer): The epoxide ring is oriented on the same side as the C19 angular methyl group (trans to the C3 hydroxyl group).

5,6β-Epoxy-5α-cholestan-3β-ol (β-isomer): The epoxide ring is on the opposite side of the C19 angular methyl group (cis to the C3 hydroxyl group).

This seemingly subtle difference in spatial arrangement significantly impacts their biological activity and metabolic fate. nih.gov For instance, while both isomers can be metabolized, the α-isomer is more readily acted upon by certain enzymes. nih.gov

These diastereomers can be further metabolized by the enzyme cholesterol epoxide hydrolase (ChEH) into a single product, cholestane-3β,5α,6β-triol . nih.govresearchgate.net This enzymatic hydration opens the epoxide ring, forming a triol.

Regioisomers of epoxycholesterol (B75144) also exist, where the epoxide group is located at different positions on the cholesterol backbone, though the 5,6-epoxides are the most commonly studied.

Table 1: Key Structural Features of 5,6-Epoxycholesterol (B1239861) Isomers and a Related Metabolite

| Compound Name | Key Structural Feature |

| 5,6α-Epoxy-5α-cholestan-3β-ol | Epoxide ring is in the alpha configuration (trans to the C3-OH group). |

| 5,6β-Epoxy-5α-cholestan-3β-ol | Epoxide ring is in the beta configuration (cis to the C3-OH group). |

| Cholestane-3β,5α,6β-triol | A tri-hydroxylated derivative formed by the hydrolysis of 5,6-epoxycholesterols. |

Historical Perspectives on the Discovery and Early Academic Investigation of 5,6-Epoxycholesterols

The study of cholesterol autoxidation has a long history, with initial interest dating back to the late 19th century. sigmaaldrich.com In the mid-20th century, with the growing understanding of cholesterol's role in biology and disease, its oxidation products, including the 5,6-epoxides, came under scrutiny. acs.org

Initially, due to the presence of a reactive epoxide ring, it was hypothesized that 5,6-epoxycholesterols could be carcinogenic by acting as alkylating agents that damage DNA. nih.govacs.org This led to a period of investigation into their potential role in the etiology of cancers, particularly skin cancer, where UV radiation could promote cholesterol oxidation. acs.org However, subsequent studies in rodents did not confirm potent carcinogenicity for these compounds. acs.org

A significant milestone in the field was the discovery and characterization of cholesterol epoxide hydrolase (ChEH), the enzyme responsible for metabolizing both α- and β-isomers of 5,6-epoxycholesterol to cholestane-3β,5α,6β-triol. nih.govnih.gov This discovery shifted the paradigm, suggesting that the biological effects might be mediated not only by the epoxides themselves but also by their metabolites. Early research also established that the two isomers, α and β, could have different biological properties and metabolic fates, paving the way for more specific investigations into each compound. nih.gov

Overview of Current Research Paradigms for 5,6β-Epoxy-5α-cholestan-3β-ol

Current research on 5,6β-epoxy-5α-cholestan-3β-ol has moved beyond the early carcinogenicity hypothesis and is now focused on its nuanced roles in cellular signaling and disease. This specific isomer has been identified as a biologically active oxysterol with cytotoxic properties. sigmaaldrich.comcaymanchem.com

A primary area of investigation is its ability to induce apoptosis, or programmed cell death, in various cell types. sigmaaldrich.comchemicalbook.com Studies have shown that 5,6β-epoxy-5α-cholestan-3β-ol can trigger apoptosis in macrophage-differentiated U937 cells, a model for monocytic leukemia. caymanchem.com The proposed mechanisms often involve the activation of caspases, a family of proteases that are key executioners of apoptosis. sigmaaldrich.comchemicalbook.com

Another significant research focus is its connection to atherosclerosis. 5,6β-Epoxy-5α-cholestan-3β-ol has been detected in human fatty streaks and advanced atherosclerotic lesions, but not in normal aortic tissue, suggesting a potential role in the development or progression of this cardiovascular disease. caymanchem.com Its cytotoxic effects on endothelial cells and smooth muscle cells, key components of the arterial wall, are thought to contribute to this pathology. sigmaaldrich.comchemicalbook.com

Furthermore, the metabolism of 5,6β-epoxy-5α-cholestan-3β-ol via cholesterol epoxide hydrolase (ChEH) is of great interest. nih.gov The inhibition of this enzyme, for instance by the breast cancer drug tamoxifen (B1202), leads to the accumulation of 5,6-epoxycholesterols, which has been linked to the drug's therapeutic effects. nih.govresearchgate.net This highlights the compound's relevance in cancer pharmacology, not as a direct carcinogen, but as a modulator of cellular pathways that can be therapeutically targeted.

Recent studies have also explored the pro-oxidative activity of 5,6β-epoxy-5α-cholestan-3β-ol, suggesting it can enhance the production of superoxide (B77818) anions, contributing to oxidative stress within cells. This mechanism may underlie its cytotoxic and pro-apoptotic effects.

Table 2: Summary of Research Findings on 5,6β-Epoxy-5α-cholestan-3β-ol

| Research Area | Key Findings |

| Cytotoxicity | Induces cell death in monocytes, smooth muscle cells, and endothelial cells. sigmaaldrich.comchemicalbook.com |

| Apoptosis | Triggers apoptosis in macrophage-differentiated U937 cells, potentially via caspase activation. caymanchem.com |

| Atherosclerosis | Found in human fatty streaks and advanced atherosclerotic lesions. caymanchem.com |

| Cancer Research | Its accumulation due to ChEH inhibition by drugs like tamoxifen is linked to anticancer effects. nih.govresearchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C27H46O2 |

|---|---|

Molecular Weight |

402.7 g/mol |

IUPAC Name |

(1S,2R,5S,7R,9R,11S,12S,15R,16R)-2,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-ol |

InChI |

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24-27(29-24)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24-,25-,26-,27+/m1/s1 |

InChI Key |

PRYIJAGAEJZDBO-RUXQDQFYSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCC(C5)O)C)O4)C |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]4[C@@]5([C@@]3(CC[C@@H](C5)O)C)O4)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCC(C5)O)C)O4)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of 5,6beta Epoxy 5alpha Cholestan 3beta Ol

Regio- and Stereoselective Synthetic Pathways for 5,6β-Epoxy-5α-cholestan-3β-ol

The selective introduction of a β-oriented epoxide at the C-5 and C-6 positions of a cholesterol precursor is a key challenge in the synthesis of 5,6β-epoxy-5α-cholestan-3β-ol.

Strategies for Selective Epoxidation at the C-5, C-6 Position of Cholesterol Precursors

Direct epoxidation of cholesterol using common peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) is highly stereoselective for the α-face of the double bond. This is due to the steric hindrance posed by the angular methyl groups at C-10 and C-13, which effectively block the β-face from the approaching reagent. This results in the predominant formation of the 5,6α-epoxide.

To achieve the desired β-epoxide, alternative strategies are necessary. One approach involves the enzymatic epoxidation of cholesterol. Studies have shown that incubation of cholesterol with rat liver microsomes in the presence of NADPH, FeSO4, and ADP leads to the formation of a mixture of cholesterol epoxides, with 5,6β-epoxy-5α-cholestan-3β-ol being the major epoxide product, formed in a three- to fourfold excess over the α-epoxide. nih.gov This enzymatic approach offers a direct route to the desired β-epoxide, leveraging the specific catalytic activity of microsomal enzymes.

Diastereoselective Approaches to Beta-Epoxide Configuration

Achieving a high diastereoselectivity for the β-epoxide configuration through chemical synthesis requires overcoming the inherent steric bias of the cholesterol molecule. While direct epoxidation of cholesterol is not favorable for β-epoxide formation, the epoxidation of cholesterol derivatives can offer alternative stereochemical outcomes. For instance, the reaction of 4,6-cholestadien-3β-ol with m-CPBA has been reported to yield 4β,5β-epoxy-6-cholesten-3β-ol as the major product. While this is not the target molecule, it demonstrates that modification of the steroidal backbone can influence the stereochemical course of the epoxidation reaction.

Further research into substrate-controlled and reagent-controlled diastereoselective epoxidation reactions of various cholesterol precursors is an active area of investigation to develop efficient chemical routes to the β-epoxide.

Development of Optimized Laboratory Synthesis Protocols

A definitive, optimized laboratory protocol for the large-scale chemical synthesis of 5,6β-epoxy-5α-cholestan-3β-ol remains an area of ongoing research. The enzymatic method using liver microsomes provides a viable route, although it may be more suitable for smaller-scale preparations due to the complexities of working with biological systems.

A potential chemical synthesis strategy involves a multi-step sequence starting from a cholesterol derivative where the stereochemistry at C-5 can be controlled prior to the epoxidation step. This could involve, for example, the formation of a bromohydrin intermediate with the desired stereochemistry, followed by intramolecular cyclization to form the β-epoxide. However, detailed and optimized protocols for such a sequence for this specific target molecule are not widely reported in the literature.

Synthesis of Isotopically Labeled Analogues for Mechanistic Investigations

Isotopically labeled analogues of 5,6β-epoxy-5α-cholestan-3β-ol are invaluable tools for tracing its metabolic fate and understanding its interactions with biological systems.

Incorporation of Deuterium (B1214612) and Carbon-13 for Tracing Metabolic Fates

The synthesis of deuterium- and carbon-13-labeled 5,6β-epoxy-5α-cholestan-3β-ol allows for its unambiguous detection and quantification in complex biological matrices using mass spectrometry.

One general method for the introduction of deuterium into the steroid nucleus involves the reduction and deuteration of a suitable precursor. For example, a set of deuterium-labeled steroid 3,6-diols has been synthesized from cholesterol via the cholest-4-ene-3,6-dione (B1194378) intermediate using sodium borodeuteride and deuterium water. scilit.com While not a direct synthesis of the target epoxide, this methodology demonstrates a feasible approach for incorporating deuterium into the steroid A/B ring system.

Furthermore, the use of [14C]-labeled cholesterol epoxides has been reported for quantification studies, indicating that radiolabeling is a viable strategy. nih.gov A similar approach could be employed to synthesize [14C]-5,6β-epoxy-5α-cholestan-3β-ol from [14C]-cholesterol.

A detailed protocol for the specific synthesis of deuterium or carbon-13 labeled 5,6β-epoxy-5α-cholestan-3β-ol would likely involve the synthesis of the corresponding labeled cholesterol precursor, followed by the stereoselective epoxidation method, such as the enzymatic approach described earlier.

Preparation of Fluorescent and Affinity-Tagged Derivatives for Probing Molecular Interactions

Fluorescent and affinity-tagged derivatives of 5,6β-epoxy-5α-cholestan-3β-ol are powerful probes for studying its subcellular localization, transport, and binding to proteins.

These strategies could be adapted to synthesize fluorescently labeled 5,6β-epoxy-5α-cholestan-3β-ol. This would likely involve the initial synthesis of a 5,6β-epoxy-5α-cholestan-3β-ol derivative containing a suitable functional group for coupling to a fluorophore, such as an azide (B81097) or an alkyne for click chemistry, or a reactive group for direct conjugation.

Similarly, the synthesis of affinity-tagged derivatives, which can be used to identify binding partners through techniques like affinity chromatography, would follow a comparable synthetic logic. A linker with an affinity tag (e.g., biotin) would be attached to the 5,6β-epoxy-5α-cholestan-3β-ol molecule, likely at the C-3 position, to allow for the capture and identification of interacting proteins.

Chemical Derivatization and Functionalization for Modulating Biological Activity

The presence of a hydroxyl group at the C-3 position of 5,6beta-Epoxy-5alpha-cholestan-3beta-ol offers a versatile handle for chemical derivatization. Esterification and etherification are common methods employed to modify the lipophilicity of steroidal molecules, which can significantly impact their membrane permeability and interaction with biological targets. Furthermore, the attachment of various promoieties to this hydroxyl group can transform the molecule into a prodrug, designed for targeted release and action.

The lipophilicity of this compound can be systematically tuned through the synthesis of a variety of esters and ethers at the 3-beta-hydroxy position. This modification is crucial as lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. pharmatutor.org

Ester Synthesis:

Esterification of the 3-beta-hydroxy group is a straightforward and effective method to increase lipophilicity. This is typically achieved by reacting the parent alcohol with a carboxylic acid, acid chloride, or acid anhydride (B1165640) in the presence of a suitable catalyst or coupling agent. The choice of the acyl group allows for fine-tuning of the lipophilicity. For instance, esterification with short-chain fatty acids like acetate (B1210297) or propionate (B1217596) will result in a moderate increase in lipophilicity, while long-chain fatty acids such as stearate (B1226849) or oleate (B1233923) will lead to a significant increase. creative-proteomics.comlipotype.com

Standard esterification procedures can be employed, such as:

Reaction with an acid chloride in the presence of a base: this compound can be reacted with an acyl chloride (e.g., acetyl chloride, stearoyl chloride) in an aprotic solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) (THF), with a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. researchgate.net

Steglich Esterification: This method uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction between the steroidal alcohol and a carboxylic acid.

The resulting cholesteryl esters are significantly more hydrophobic than the parent alcohol. creative-proteomics.com This increased lipophilicity can enhance the compound's ability to cross cell membranes and may lead to altered interactions with intracellular targets.

Ether Synthesis:

The synthesis of ethers at the 3-beta-position of this compound provides another avenue for lipophilicity modification. Williamson ether synthesis is a common method, involving the deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

For example, the synthesis of the methyl ether would involve treating the parent compound with sodium hydride followed by methyl iodide. The introduction of small alkyl groups like methyl or ethyl will increase lipophilicity, and this can be further modulated by using longer or more complex alkyl chains.

Table 1: Examples of Ester and Ether Derivatives of this compound for Lipophilicity Modification

| Derivative Name | Modifying Group | Expected Change in Lipophilicity | Synthetic Method Example |

| 5,6beta-Epoxy-5alpha-cholestan-3beta-yl acetate | Acetyl | Moderate Increase | Reaction with acetyl chloride in pyridine. |

| 5,6beta-Epoxy-5alpha-cholestan-3beta-yl stearate | Stearoyl | Significant Increase | Steglich esterification with stearic acid, DCC, and DMAP. |

| 5,6beta-Epoxy-5alpha-cholestan-3beta-yl methyl ether | Methyl | Increase | Williamson ether synthesis with sodium hydride and methyl iodide. |

| 5,6beta-Epoxy-5alpha-cholestan-3beta-yl benzyl (B1604629) ether | Benzyl | Significant Increase | Reaction with benzyl bromide in the presence of a base like sodium hydride. |

The concept of a prodrug involves chemically modifying a biologically active compound to form an inactive or less active derivative that, upon administration, is converted to the active parent drug through enzymatic or chemical processes in the body. pharmatutor.orgdigitellinc.com This approach can be used to improve the pharmacokinetic properties of a drug and to achieve targeted delivery to specific tissues or cells, thereby increasing efficacy and reducing off-target toxicity. pharmatutor.org

For this compound, the 3-beta-hydroxy group is the primary site for conjugation to create prodrugs. These conjugates are designed to be stable in the general circulation but are cleaved to release the active parent compound at the desired site of action.

Prodrug Strategies:

Ester-based Prodrugs with Cleavable Linkers: One common strategy is to link the parent compound to a promoiety via an ester bond that is susceptible to cleavage by specific enzymes, such as esterases, which are abundant in certain tissues or tumors. nih.gov The choice of the linker can influence the rate and location of drug release. For example, dicarboxylic acid linkers like succinic or glutaric acid can be used to attach the sterol to another molecule, creating a conjugate that can be cleaved by hydrolases.

Conjugation to Targeting Moieties: To achieve targeted delivery, this compound can be conjugated to molecules that have a high affinity for receptors that are overexpressed on target cells.

Glycoconjugates: Conjugation to monosaccharides like glucose or galactose can target glucose transporters (GLUTs) or asialoglycoprotein receptors, respectively, which are often overexpressed in cancer cells or liver cells. The synthesis of such glycoconjugates can be achieved through various ligation chemistries, such as click chemistry, after appropriate functionalization of both the sterol and the sugar moiety.

Peptide Conjugates: Short peptides that are substrates for specific proteases or that target particular cell surface receptors can be attached to the sterol. The release of the active compound would then be triggered by the enzymatic activity of proteases that are upregulated in the target tissue, for instance, in the tumor microenvironment. digitellinc.com

Stimuli-Responsive Prodrugs: Prodrugs can be designed to release the active compound in response to specific stimuli present in the target microenvironment, such as changes in pH or redox potential. dovepress.com

pH-Sensitive Linkers: Linkers that are stable at physiological pH (7.4) but are hydrolyzed under the acidic conditions found in tumors or endosomes can be used.

Redox-Responsive Linkers: Disulfide bonds are stable in the bloodstream but are readily cleaved in the reducing environment inside cells, which has a high concentration of glutathione (B108866). Incorporating a disulfide linker into the conjugate would allow for intracellular release of the active sterol.

Table 2: Conceptual Prodrug Conjugates of this compound for Targeted Delivery

| Conjugate Type | Targeting Moiety/Linker | Release Mechanism | Potential Target |

| Glycoconjugate | Glucose | Cleavage by glycosidases or transporter-mediated | Cancer cells overexpressing glucose transporters (GLUTs) |

| Peptide Conjugate | Cathepsin B-cleavable peptide (e.g., Val-Cit) | Enzymatic cleavage by Cathepsin B | Tumor microenvironment |

| pH-Sensitive Prodrug | Hydrazone linker | Hydrolysis at acidic pH | Endosomes/lysosomes of cancer cells |

| Redox-Responsive Prodrug | Disulfide linker | Reduction by intracellular glutathione | Intracellular environment of target cells |

Biosynthesis and Endogenous Formation Pathways of 5,6beta Epoxy 5alpha Cholestan 3beta Ol

Enzymatic Mechanisms in the Formation of 5,6β-Epoxy-5α-cholestan-3β-ol

While non-enzymatic pathways are significant contributors to the formation of cholesterol epoxides, enzymatic processes also play a role, particularly in the stereoselective synthesis of these compounds.

Role of Cytochrome P450 Enzymes in Cholesterol Epoxidation

Cytochrome P450 (P450) enzymes, a large family of heme-containing monooxygenases, are known to catalyze a wide range of oxidative reactions, including the epoxidation of double bonds in various substrates. nih.govmdpi.comcrct-inserm.fr In the context of cholesterol metabolism, certain P450 enzymes have been implicated in the formation of cholesterol epoxides. researchgate.net For instance, research has shown that a cytochrome P450 enzyme in the bovine adrenal cortex can stereoselectively produce the 5,6α-epoxide isomer. nih.gov While direct enzymatic synthesis of the 5,6β-epoxide by a specific P450 isoform is less clearly defined, the general capability of P450 enzymes to catalyze epoxidation suggests a potential enzymatic route for its formation. researchgate.netcrct-inserm.fr The epoxidation reaction catalyzed by P450s typically involves the activation of molecular oxygen and its transfer to the substrate's double bond. crct-inserm.fr

Non-Enzymatic Oxidation Pathways Contributing to 5,6β-Epoxy-5α-cholestan-3β-ol Generation

Non-enzymatic pathways, particularly those involving oxidative stress, are considered major contributors to the endogenous pool of cholesterol epoxides, including 5,6β-Epoxy-5α-cholestan-3β-ol. nih.govresearchgate.net

Involvement of Reactive Oxygen Species and Free Radicals

Reactive oxygen species (ROS) and other free radicals are highly reactive molecules generated during normal metabolic processes and in response to environmental stressors. These species can readily attack cellular components, including lipids like cholesterol. nih.gov The double bond at the 5,6-position of the cholesterol molecule is particularly susceptible to attack by ROS, leading to the formation of the epoxide ring. researchgate.net This process, often referred to as autoxidation, can lead to the formation of both the 5,6α- and 5,6β-epoxide isomers. nih.govresearchgate.net The presence of cholesterol epoxides in tissues is considered an indicator of oxidative stress. nih.gov

Contribution of Lipid Peroxidation to Epoxide Formation

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, particularly polyunsaturated fatty acids, initiated by free radicals. nih.gov This process generates lipid peroxides and other reactive intermediates that can, in turn, oxidize other molecules, including cholesterol. researchgate.net The formation of 5,6-epoxycholesterol (B1239861) is a known consequence of the free radical-mediated oxidation of cholesterol and is considered a part of the broader lipid peroxidation process within cellular membranes. researchgate.netnih.gov The alignment and orientation of lipids within membranes may favor the formation of epoxides. researchgate.net

Cellular and Subcellular Localization of 5,6β-Epoxy-5α-cholestan-3β-ol Biosynthesis

The formation of 5,6β-Epoxy-5α-cholestan-3β-ol is closely linked to the location of its precursor, cholesterol, and the sites of oxidative stress. Cholesterol is a major component of cellular membranes, particularly the plasma membrane. The enzyme that metabolizes cholesterol epoxides, cholesterol-5,6-epoxide hydrolase (ChEH), is primarily located in the endoplasmic reticulum of cells and is found in most mammalian tissues, with the liver being a particularly rich source. nih.govwikipedia.org Studies on rat liver have shown that the formation of cholesterol epoxides occurs in subcellular fractions, specifically within the microsomes, which are vesicles derived from the endoplasmic reticulum. nih.gov This suggests that the endoplasmic reticulum is a key site for both the formation and subsequent metabolism of cholesterol epoxides.

Data Tables

Table 1: Formation Pathways of 5,6-Cholesterol Epoxides

| Formation Pathway | Key Molecules/Factors Involved | Primary Isomer Formed | Reference |

| Enzymatic | Cytochrome P450 enzymes | 5,6α-epoxide (stereoselective in some tissues) | researchgate.netnih.gov |

| Non-Enzymatic | Reactive Oxygen Species (ROS), Free Radicals | Mixture of α- and β-epoxides | nih.govresearchgate.net |

| Non-Enzymatic | Lipid Peroxidation | Mixture of α- and β-epoxides | researchgate.netnih.gov |

Table 2: Relative Formation of Cholesterol Epoxide Isomers in Rat Liver Microsomes

| Isomer | Relative Formation |

| 5,6β-Epoxy-5α-cholestan-3β-ol | 3-4 fold excess |

| 5,6α-Epoxy-5α-cholestan-3β-ol | 1 |

| Source: Based on data from a study on rat liver subcellular fractions. nih.gov |

Formation within Endoplasmic Reticulum and Mitochondrial Membranes

There is no specific information available in the surveyed literature detailing the formation of 5,6β-Epoxy-5α-cholestan-3β-ol within the endoplasmic reticulum or mitochondrial membranes. Research on cholesterol epoxidation focuses on the formation of the 5,6α- and 5,6β-epoxides on 5α- and 5β-cholestane backbones, respectively.

Regulation of Intracellular Production by Oxidative Stress and Lipid Environment

While oxidative stress and the surrounding lipid environment are known to influence the general production of cholesterol epoxides, there is no specific data concerning the regulation of 5,6β-Epoxy-5α-cholestan-3β-ol production. The literature does not provide insights into how these factors would specifically lead to the formation of this particular stereoisomer.

Hydrolysis of the Epoxide Ring by Cholesterol-5,6-Oxide Hydrolase (ChEH)

The principal metabolic pathway for 5,6β-Epoxy-5α-cholestan-3β-ol is its hydrolysis, catalyzed by the enzyme Cholesterol-5,6-Oxide Hydrolase (ChEH). This enzymatic reaction is central to the detoxification and further metabolism of cholesterol epoxides.

Molecular Characterization and Subunit Composition of ChEH (e.g., D8D7I and DHCR7)

Cholesterol-5,6-Oxide Hydrolase (ChEH) is an intracellular enzyme primarily located in the endoplasmic reticulum. wikipedia.org Molecular studies have revealed that ChEH is not a single protein but a hetero-oligomeric complex composed of two protein subunits that are also involved in the later stages of cholesterol biosynthesis. wikipedia.orgnih.govresearchgate.net

The two core components of the ChEH complex are:

3β-hydroxysteroid-Δ8-Δ7-isomerase (D8D7I) : Also known as emopamil (B1663351) binding protein (EBP), this subunit is considered the catalytic component of the ChEH complex, carrying out the hydrolysis of the epoxide ring. wikipedia.orgnih.gov

3β-hydroxysteroid-Δ7-reductase (DHCR7) : This subunit functions as the regulatory component of the ChEH complex. wikipedia.orgnih.gov

For the full enzymatic activity of ChEH to be reconstituted, the coexpression of both D8D7I and DHCR7 is necessary, indicating that the formation of a dimer between these two subunits is required for its function. nih.gov This enzymatic complex is also identified as the microsomal antiestrogen (B12405530) binding site (AEBS), which is a target for the antitumor drug tamoxifen (B1202). wikipedia.org

| Subunit | Alternative Name | Function within ChEH Complex |

|---|---|---|

| 3β-hydroxysteroid-Δ8-Δ7-isomerase | D8D7I, Emopamil Binding Protein (EBP) | Catalytic Subunit |

| 3β-hydroxysteroid-Δ7-reductase | DHCR7 | Regulatory Subunit |

Stereoselectivity of ChEH Action on 5,6β-Epoxy-5α-cholestan-3β-ol versus 5,6α-Epoxycholesterol

Cholesterol-5,6-Oxide Hydrolase acts on both diastereoisomers of cholesterol epoxide: 5,6α-epoxy-5α-cholestan-3β-ol (5,6α-EC) and 5,6β-epoxy-5α-cholestan-3β-ol (5,6β-EC). Research on rat liver microsomes suggests that the enzyme works effectively with either epoxide as a substrate. wikipedia.org

However, other studies indicate a degree of stereoselectivity in the metabolism of these epoxides. While both isomers are substrates for ChEH, there is evidence for a stereoselective metabolism that favors the 5,6α-EC isomer in other enzymatic pathways. For instance, 5,6α-EC is a better substrate than 5,6β-EC for acyl-CoA:cholesterol acyltransferases (ACATs) and cholesterol sulfotransferase (SULT2B1b). nih.gov Furthermore, under certain catalytic conditions, 5,6β-EC has been observed to be less reactive than 5,6α-EC towards nucleophilic attack, suggesting inherent differences in their chemical stability and reactivity. nih.gov

Formation of Cholestane-3β,5α,6β-triol as the Primary Hydrolysis Product

The enzymatic action of Cholesterol-5,6-Oxide Hydrolase on both 5,6α- and 5,6β-epoxycholesterol results in the formation of a single, unique product: cholestane-3β,5α,6β-triol (CT). nih.govresearchgate.netnih.gov This trans-diol is the primary product of the hydrolysis of the epoxide ring. nih.gov The formation of this specific triol highlights the stereospecificity of the enzymatic reaction, which dictates the precise arrangement of the resulting hydroxyl groups.

Alternative Metabolic Pathways of 5,6β-Epoxy-5α-cholestan-3β-ol

Beyond the primary hydrolytic pathway mediated by ChEH, 5,6β-Epoxy-5α-cholestan-3β-ol can undergo other metabolic transformations, including conjugation reactions and further oxidation of its metabolites.

Conjugation Reactions (e.g., Sulfation, Glucuronidation)

Conjugation reactions represent a significant alternative metabolic route for cholesterol epoxides, enhancing their water solubility and facilitating their excretion. These pathways appear to exhibit a preference for the 5,6α-isomer.

Sulfation : Cholesterol sulfotransferase (SULT2B1b) can catalyze the sulfation of the 3β-hydroxyl group of cholesterol epoxides. Studies have shown that 5,6α-EC is a more favorable substrate for this enzyme than 5,6β-EC. nih.gov

Glutathione (B108866) Conjugation : Evidence suggests that 5,6α-EC can be conjugated with glutathione, a reaction catalyzed by glutathione transferases. nih.gov

While direct evidence for the glucuronidation of 5,6β-Epoxy-5α-cholestan-3β-ol is not prominent in the reviewed literature, it remains a plausible metabolic pathway, as glucuronidation is a common mechanism for the detoxification and elimination of various sterols and xenobiotics.

Further Oxidation or Rearrangement Products and Their Identification

The primary hydrolysis product, cholestane-3β,5α,6β-triol, is not metabolically inert and can be a substrate for further enzymatic reactions. A notable subsequent transformation is its oxidation to 6-oxo-cholestan-3β,5α-diol (OCDO). This reaction is catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2). researchgate.net The identification and quantification of these metabolites, including the parent epoxides, the triol, and the oxidized diol, are typically achieved through analytical techniques such as gas chromatography-mass spectrometry (GC/MS). nih.gov

| Enzyme | Abbreviation | Metabolic Role | Substrate(s) | Product(s) |

|---|---|---|---|---|

| Cholesterol-5,6-Oxide Hydrolase | ChEH | Epoxide Ring Hydrolysis | 5,6α-EC, 5,6β-EC | Cholestane-3β,5α,6β-triol (CT) |

| Acyl-CoA:cholesterol acyltransferase | ACAT | Esterification | 5,6α-EC, 5,6β-EC | Fatty acyl-cholesteryl esters |

| Cholesterol sulfotransferase | SULT2B1b | Sulfation | 5,6α-EC, 5,6β-EC | 3β-sulfate of 5,6-EC |

| 11β-hydroxysteroid dehydrogenase type 2 | HSD11B2 | Oxidation | Cholestane-3β,5α,6β-triol (CT) | 6-oxo-cholestan-3β,5α-diol (OCDO) |

Molecular and Cellular Mechanisms of Action of 5,6beta Epoxy 5alpha Cholestan 3beta Ol

Interactions with Nuclear Receptors and Transcriptional Regulation

The interaction of epoxycholesterols with nuclear receptors is a key aspect of their biological activity. These interactions can lead to significant changes in the transcription of genes involved in metabolic and inflammatory processes.

While direct modulation of Liver X Receptors (LXRs) and Retinoid X Receptors (RXRs) by 5,6β-Epoxy-5α-cholestan-3β-ol is not extensively documented, studies on its diastereoisomer, 5,6α-epoxy-5α-cholestan-3β-ol, indicate that it binds to LXRβ. caymanchem.com This suggests a potential for epoxycholesterols to influence LXR-mediated pathways.

However, research has shown that both 5,6β-Epoxy-5α-cholestan-3β-ol (β-CE) and its alpha isomer (α-CE) are competitive ligands for the microsomal antiestrogen (B12405530) binding site (AEBS). nih.gov The AEBS is a hetero-oligomeric complex involved in cholesterol metabolism. nih.gov Specifically, β-CE is a known substrate for cholesterol-5,6-epoxide hydrolase (ChEH), an enzymatic activity carried out by the AEBS. nih.govnih.gov This binding demonstrates a clear interaction with a receptor complex integral to cholesterol processing, even if it is not a classical nuclear receptor like LXR or RXR. nih.gov

The binding of epoxycholesterols to nuclear receptors and related proteins can influence the expression of genes critical to maintaining lipid balance and controlling inflammation. The alpha-isomer of the compound, 5,6α-epoxy-5α-cholestan-3β-ol, has been shown to induce the biosynthesis of triacylglycerol through its interaction with LXRβ in MCF-7 breast cancer cells. caymanchem.com

Generally, oxysterols are recognized as non-genomic regulators of cholesterol homeostasis. chemicalbook.com The cellular machinery for cholesterol transport, involving ATP-binding cassette (ABC) transporters like ABCA1 and ABCG1, is crucial in this regulation. nih.govnih.gov Deficiencies in these transporters can lead to an accumulation of cholesterol in the plasma membrane, which enhances inflammatory signaling through pathways like the Toll-like receptors (TLRs). nih.gov While direct evidence linking 5,6β-Epoxy-5α-cholestan-3β-ol to the expression of these specific transporter genes is limited, its role as an oxysterol places it within this regulatory context.

Impact on Cellular Cholesterol Homeostasis and Lipid Metabolism (in vitro/ex vivo studies)

In vitro and ex vivo studies provide insight into how 5,6β-Epoxy-5α-cholestan-3β-ol affects the complex processes of cellular cholesterol management and lipid metabolism.

As a class of molecules, oxysterols are known to modulate the efflux of cholesterol from cells and reduce its uptake. chemicalbook.com The transporters ABCA1 and ABCG1 are fundamental in mediating cholesterol efflux to acceptors like apolipoprotein A-1 and HDL. nih.gov The accumulation of 5,6β-Epoxy-5α-cholestan-3β-ol has been observed in human atherosclerotic lesions but not in healthy aortic tissue, suggesting a role in pathological lipid deposition. caymanchem.com In cultured macrophage-differentiated U937 cells, this compound has been shown to be cytotoxic, inducing the release of lactate (B86563) dehydrogenase (LDH), which is indicative of membrane damage that would invariably affect cholesterol transport processes. caymanchem.com

The influence of 5,6β-Epoxy-5α-cholestan-3β-ol on the de novo synthesis of cholesterol is suggested by its interaction with the AEBS. nih.gov The AEBS is found in high concentrations in cholesterogenic tissues, such as the liver, linking the metabolism of this epoxide to the primary sites of cholesterol production. nih.gov Oxysterols, in general, are recognized as important modulators of cholesterol metabolism. nih.gov However, specific studies detailing the direct effects of 5,6β-Epoxy-5α-cholestan-3β-ol on key enzymes of the cholesterol biosynthesis pathway, such as HMG-CoA reductase, are not yet available.

Modulation of Intracellular Signaling Cascades

5,6β-Epoxy-5α-cholestan-3β-ol and its metabolites can trigger various intracellular signaling cascades, often leading to cellular stress and apoptosis.

Research has demonstrated that 5,6β-Epoxy-5α-cholestan-3β-ol induces apoptosis in macrophage-differentiated U937 cells. caymanchem.com The general mechanism for oxysterol-induced apoptosis is thought to involve the activation of caspases or the induction of DNA fragmentation. sigmaaldrich.com

Furthermore, the direct metabolite of 5,6β-Epoxy-5α-cholestan-3β-ol, cholestane-3β,5α,6β-triol (CT), is also biologically active. nih.govnih.gov Studies have shown that CT can cause the eryptotic death of human red blood cells. nih.gov This process is mediated by oxidative and nitrosative stress and involves distinct signaling pathways. Specifically, CT activates nitric oxide synthase (RBC-NOS) through a phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. nih.gov This highlights that the metabolic products of 5,6β-Epoxy-5α-cholestan-3β-ol continue to exert significant cellular effects.

The table below summarizes the observed biological activities of 5,6β-Epoxy-5α-cholestan-3β-ol and its primary metabolite.

| Compound | Cell Type | Observed Effect | Signaling Pathway Implication |

| 5,6β-Epoxy-5α-cholestan-3β-ol | Macrophage-differentiated U937 cells | Induction of LDH release and apoptosis. caymanchem.com | Activation of cell death pathways (e.g., caspases). caymanchem.comsigmaaldrich.com |

| Cholestane-3β,5α,6β-triol (Metabolite) | Human Red Blood Cells | Induction of eryptosis (cell death). nih.gov | Activation of PI3K/Akt and RBC-NOS. nih.gov |

Activation or Inhibition of MAPK, PI3K/Akt, and NF-κB Pathways

While direct studies on the effects of 5,6beta-Epoxy-5alpha-cholestan-3beta-ol on the MAPK, PI3K/Akt, and NF-κB signaling pathways are limited, research on its metabolite, cholestane-3β,5α,6β-triol, has provided significant insights.

The metabolite, cholestane-3β,5α,6β-triol, has been shown to suppress the proliferation of human prostate cancer cells. In a study investigating its anti-cancer effects, antibodies for key signaling proteins such as Akt and NF-κB were utilized, suggesting a potential role of the PI3K/Akt and NF-κB pathways in the observed cellular responses. nih.gov Further research has demonstrated that cholestane-3β,5α,6β-triol induces eryptosis, a form of programmed cell death in red blood cells, through a pathway involving the activation of PI3K/Akt.

Influence on NMDA Receptor Activity (related to its metabolite)

A significant body of evidence highlights the neuroprotective role of cholestane-3β,5α,6β-triol, the primary metabolite of this compound, through its interaction with N-methyl-D-aspartate (NMDA) receptors.

Cholestane-3β,5α,6β-triol acts as an endogenous neuroprotectant by negatively modulating NMDA receptors. nih.govnih.gov Overstimulation of these receptors is a key factor in neuronal death associated with conditions like cerebral and spinal cord ischemia. nih.govnih.gov Research has shown that physiological concentrations of this metabolite can attenuate the intracellular calcium influx induced by glutamate (B1630785) and reduce the inward currents mediated by NMDA receptors in cultured cortical neurons. nih.govnih.gov Furthermore, treatment with cholestane-3β,5α,6β-triol has been found to protect neurons from glutamate-induced neurotoxicity. nih.gov Studies involving radiolabeled ligands have demonstrated that this metabolite can displace MK-801, a well-known NMDA receptor antagonist, suggesting a direct blockade of the receptor as the underlying mechanism for its neuroprotective properties. nih.govnih.gov

Role in Cell Fate Processes in Cellular Models

The influence of this compound on cell fate is primarily understood through the actions of its metabolite, cholestane-3β,5α,6β-triol, which has been shown to modulate critical cellular processes such as apoptosis, proliferation, and differentiation.

Induction of Apoptosis and Cell Death Mechanisms (e.g., Caspase Activation, DNA Fragmentation)

Oxysterols, the class of molecules to which this compound belongs, are generally recognized as inducers of apoptosis. chemicalbook.com The mechanisms underlying this process often involve the activation of caspases and subsequent DNA fragmentation. chemicalbook.com

Specific research on the metabolite, cholestane-3β,5α,6β-triol, has provided more direct evidence. This compound has been shown to induce apoptosis in various cancer cell lines, including A549 lung cancer cells and human prostate cancer cells. nih.govmdpi.com In studies examining its effect on prostate cancer, the involvement of key apoptotic proteins was investigated using antibodies against caspases 3, 8, and 9, indicating that the apoptotic cascade is a likely mechanism of action. nih.gov

Regulation of Cell Proliferation and Cell Cycle Progression

The regulatory effects of this compound on cell proliferation and the cell cycle are again primarily elucidated through studies of its metabolite.

Cholestane-3β,5α,6β-triol has been demonstrated to suppress the proliferation of human prostate cancer cells in a dose-dependent manner and to reduce their ability to form colonies in soft agar (B569324). nih.gov The investigation into these effects involved the use of antibodies against several key cell cycle regulatory proteins, including cyclin-dependent kinase 4 (Cdk4), cyclin A, cyclin E1, cyclin E2, and the transcription factor E2F-1, suggesting that the metabolite exerts its anti-proliferative effects by modulating the cell cycle machinery. nih.gov

Impact on Cellular Differentiation Pathways

While direct evidence for the impact of this compound or its metabolite on cellular differentiation is not extensively documented, related research provides some indirect links. The enzyme responsible for the conversion of this compound to its triol metabolite is cholesterol-5,6-epoxide hydrolase. nih.gov This enzyme is also known as the microsomal antiestrogen-binding site (AEBS). nih.gov Ligands that bind to AEBS have been found to induce differentiation in breast cancer cells, suggesting a potential, though yet unconfirmed, role for this compound or its metabolite in cellular differentiation processes. nih.gov

Interactions with Membrane Components and Biophysical Effects

The interactions of this compound with cellular membranes and its resulting biophysical effects are an area of ongoing investigation.

Structurally, this compound has been shown to be a stable epoxide that is relatively unreactive towards nucleophiles in the absence of a catalyst. nih.gov This stability is attributed to its lower energy state compared to its alpha-isomer. nih.gov While this suggests a certain level of chemical inertness, its role as a cholesterol derivative implies an inherent interaction with lipid environments such as cellular membranes.

The biophysical effects of its metabolite, cholestane-3β,5α,6β-triol, are more clearly defined. This metabolite has been shown to decrease the barrier function of cultured endothelial cell monolayers, indicating a significant interaction with and alteration of membrane properties.

Influence on Membrane Fluidity and Lipid Raft Organization

Cholesterol is a fundamental component of cellular membranes, playing a crucial role in maintaining their structural integrity and fluidity. nih.gov Its oxidation to various oxysterols can alter these properties. The insertion of oxysterols into lipid bilayers can change the structure and dynamics of the membrane. aston.ac.uk However, specific experimental data detailing the direct influence of this compound on membrane fluidity and the organization of lipid rafts is not extensively documented in current research.

Research Findings on Oxysterol Effects on Membranes (General)

| Parameter | General Effect of Oxysterols | Citation |

| Membrane Structure | Alters the structure and dynamics of lipid bilayers. | aston.ac.uk |

| Lipid Raft Formation | May have a deleterious effect on the ability of cholesterol to support raft formation. | nih.gov |

| Cellular Processes | Involved in various cellular processes, with links to several disorders. | nih.govnih.gov |

Note: This table represents general findings for the class of oxysterols, as specific data for this compound is limited.

Effects on Receptor Localization and Function within Cellular Membranes

The localization and function of membrane receptors are often dependent on the lipid environment of the cell membrane, particularly the integrity of lipid rafts. Given that oxysterols can influence the organization of these microdomains, it is plausible that this compound could affect receptor localization and function. However, direct experimental evidence from the searched literature specifically elucidating these effects for the beta-isomer is scarce.

Research on other oxysterols has indicated that they can act as signaling molecules and modulate the activity of certain receptors. For instance, some oxysterols are known to be ligands for Liver X Receptors (LXRs), which play a key role in cholesterol homeostasis. nih.gov The enzymatic product of cholesterol epoxide hydrolase acting on cholesterol epoxides is cholestane-3beta,5alpha,6beta-triol, which is a known ligand for the antiestrogen binding site (AEBS), suggesting a potential indirect pathway for influencing cellular signaling. nih.gov However, studies directly linking this compound to the localization and function of specific membrane receptors are not prominent in the current body of scientific literature.

Further research is required to fully characterize the specific interactions of this compound with cellular membranes and its consequences for receptor biology.

Analytical and Bioanalytical Methodologies for 5,6beta Epoxy 5alpha Cholestan 3beta Ol

Advanced Chromatographic Techniques for Separation and Quantitation

The separation of 5,6β-Epoxy-5α-cholestan-3β-ol from its isomers and other related sterols is critical for accurate quantification. Advanced chromatographic techniques are indispensable for achieving the necessary resolution and sensitivity.

Gas chromatography coupled with mass spectrometry (GC-MS) is a well-established and powerful technique for the analysis of oxysterols, including 5,6β-Epoxy-5α-cholestan-3β-ol. creative-proteomics.comnih.gov It is often considered a 'gold standard' method due to its high resolving power and the extensive spectral libraries available for compound identification. nih.gov For the analysis of oxysterols like the 5,6-epoxides, GC-MS typically requires a chemical derivatization step to increase the volatility and thermal stability of the analytes. creative-proteomics.comresearchgate.net The most common derivatization method is the conversion of the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. nih.govresearchgate.net

Quantitative analysis is frequently performed using selected ion monitoring (SIM), which enhances sensitivity and specificity by monitoring characteristic ions of the target analyte. mdpi.comnih.gov The use of stable isotope-labeled internal standards, such as deuterated analogues of the oxysterols, is crucial for achieving reliable and accurate quantification by correcting for variations during sample preparation and analysis. nih.govnih.govsigmaaldrich.com Studies have successfully quantified 5,6β-epoxycholesterol in various biological samples, including human breast fluid and serum, demonstrating the robustness of the GC-MS methodology. nih.govnih.gov However, a significant challenge is the potential for material loss during sample work-up and derivatization, which can be as high as 40-60% for 5,6-epoxycholesterols, underscoring the absolute necessity of using corresponding deuterated internal standards for accurate measurement. nih.govsigmaaldrich.com

| Parameter | Description | Common Application/Finding | Reference |

|---|---|---|---|

| Derivatization | Conversion to trimethylsilyl (TMS) ethers. | Essential for increasing volatility and thermal stability. | nih.govresearchgate.net |

| Detection Mode | Selected Ion Monitoring (SIM). | Provides high specificity and sensitivity for quantitative analysis. | mdpi.comnih.gov |

| Internal Standards | Deuterium-labeled variants of target compounds. | Considered an absolute requirement for accurate quantification due to significant potential for analyte loss during sample preparation. | nih.govsigmaaldrich.com |

| Application | Quantification in human plasma and breast fluid. | Method has been validated for the determination of cholesterol and its oxidative metabolites, including 5,6β-epoxide. | nih.govmdpi.com |

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become an increasingly popular and powerful alternative to GC-MS for oxysterol analysis. mdpi.comsfrbm.org This technique offers several advantages, including higher sensitivity, reduced sample preparation complexity by potentially eliminating the need for derivatization, and suitability for analyzing thermally labile compounds. mdpi.compmiscience.com The use of triple quadrupole mass spectrometers operating in multiple reaction monitoring (MRM) mode allows for highly selective and sensitive quantification of low-abundance lipids. nih.govmdpi.com

LC-MS/MS methods have been developed for the simultaneous quantification of a wide range of oxysterols, including 5,6β-Epoxy-5α-cholestan-3β-ol, in various biological samples like plasma, cells, and tissues. nih.govmdpi.comaston.ac.uk Reversed-phase chromatography, often using C18 or phenyl-hexyl columns, is typically employed to separate the different oxysterol isomers. mdpi.comnih.gov The development of optimized LC gradients and mobile phases is crucial for achieving sufficient chromatographic resolution of structurally similar oxysterols. nih.gov High-resolution mass spectrometry (HRMS), such as that using Orbitrap technology, further enhances specificity and allows for retrospective data analysis without the need for derivatization. pmiscience.com

| Parameter | Description | Common Application/Finding | Reference |

|---|---|---|---|

| Ionization | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). | ESI is common, though derivatization can be used to improve ionization efficiency. APCI is also utilized. | sfrbm.orgnih.gov |

| Mass Analyzer | Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometry (e.g., Orbitrap). | QqQ in MRM mode offers high sensitivity and selectivity. HRMS provides high mass accuracy. | mdpi.compmiscience.com |

| Chromatography | Reversed-phase on C18 or Phenyl-Hexyl columns. | Enables separation of oxysterol isomers based on polarity. | mdpi.comnih.gov |

| Sensitivity | Detection limits are often in the low ng/mL range (e.g., ≤ 1 ng/mL of plasma). | LC-MS/MS methods are suitable for detecting trace amounts of oxysterols in complex biological matrices. | pmiscience.comnih.gov |

The compound 5,6β-Epoxy-5α-cholestan-3β-ol is one of two diastereoisomers, the other being 5,6α-Epoxy-5α-cholestan-3β-ol. chemicalbook.com These isomers can have different biological activities and metabolic fates. researchgate.netnih.gov Therefore, analytical methods that can differentiate and specifically quantify each stereoisomer are highly valuable. While conventional reversed-phase LC can separate many oxysterol isomers, the specific separation of the 5,6-epoxide diastereomers often requires specialized chiral chromatography. frontiersin.org

Chiral chromatography utilizes stationary phases that are modified with a chiral selector, such as polysaccharide derivatives like cellulose (B213188) or amylose. cd-bioparticles.com These phases allow for the differential interaction with enantiomers and diastereomers, leading to their separation. This technique is essential for studying the stereoselective metabolism of cholesterol epoxides. researchgate.netnih.gov For example, research has shown that the metabolism of the 5,6-epoxides is stereoselective, with the α-epoxide being a substrate for certain enzymatic reactions while the β-epoxide is not. nih.govnih.gov The ability to separate these isomers is fundamental to understanding their distinct biological roles.

Sophisticated Sample Preparation and Derivatization Strategies

Effective sample preparation is a prerequisite for reliable analysis of 5,6β-Epoxy-5α-cholestan-3β-ol. The goals are to efficiently extract the analyte from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection, all while preventing its artificial formation or degradation. nih.govnih.gov

The analysis of 5,6β-Epoxy-5α-cholestan-3β-ol from biological samples such as plasma, serum, or tissues begins with lipid extraction. nih.govelsevierpure.com Classic methods like the Folch or Bligh-Dyer procedures, which use a chloroform/methanol solvent system, are commonly employed to extract total lipids. nih.govlipidmaps.org Following extraction, an alkaline hydrolysis (saponification) step is often necessary to cleave cholesteryl esters and release free oxysterols. nih.gov However, this step must be performed under mild conditions to prevent the artificial generation of oxidation products. researchgate.net

After extraction and hydrolysis, solid-phase extraction (SPE) is a widely used technique for purifying and concentrating the oxysterol fraction. nih.govnih.govlipidmaps.org Silica (B1680970) or C18 cartridges are typically used to separate oxysterols from more nonpolar lipids like cholesterol and more polar compounds. sfrbm.orglipidmaps.org Detailed protocols involving multiple SPE steps and solvent washes have been developed to effectively isolate the oxysterol fraction prior to chromatographic analysis. nih.govfrontiersin.org For instance, a method might involve an initial C18 SPE followed by a silica SPE to achieve a clean extract suitable for MS analysis. frontiersin.orglipidmaps.org

As mentioned for GC-MS, derivatization is essential for analyzing oxysterols. The conversion of the 3β-hydroxyl group to a trimethylsilyl (TMS) ether is standard practice to improve volatility and chromatographic behavior. nih.govnist.gov

For LC-MS analysis, while not always required, derivatization can significantly enhance detection sensitivity, particularly when using electrospray ionization (ESI). nih.govsfrbm.org Oxysterols lack easily ionizable functional groups, leading to poor ionization efficiency in their native form. nih.govacs.org To overcome this, charge-tagging derivatization strategies are employed. A common approach is to derivatize the hydroxyl or keto groups with reagents that introduce a permanently charged or easily ionizable moiety. The Girard P (GP) reagent, which introduces a quaternary ammonium (B1175870) group, is a prominent example. nih.govsfrbm.orgacs.org This derivatization can improve the sensitivity for oxysterol analysis by over 1000-fold, enabling the detection of trace levels in biological samples. acs.org This strategy, sometimes combined with an initial enzymatic oxidation step, is known as enzyme-assisted derivatization for sterol analysis (EADSA). sfrbm.org

Quantitative Analysis Using Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a highly specific and accurate method for the quantitative analysis of 5,6β-Epoxy-5α-cholestan-3β-ol. This technique relies on the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte but differs in mass. By measuring the ratio of the naturally occurring analyte to the mass-shifted internal standard, precise quantification can be achieved, effectively correcting for variations that may occur during sample preparation and instrumental analysis. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed platform for this type of analysis. nih.govmdpi.com

Application of Stable Isotope Labeled Internal Standards

The accurate quantification of 5,6β-Epoxy-5α-cholestan-3β-ol via IDMS is critically dependent on the use of a suitable stable isotope-labeled internal standard. Deuterium-labeled versions of the compound are frequently used for this purpose. nih.govnih.govresearchgate.net These labeled standards are added to a sample at the beginning of the analytical workflow. This allows for the correction of any loss of the analyte during various sample preparation steps, such as extraction, saponification, and derivatization.

Derivatization is a common step to improve the chromatographic and mass spectrometric properties of sterols. For instance, the 3β-hydroxyl group can be converted to a trimethylsilyl (TMS) ether. The use of a deuterated internal standard is considered essential for accurate quantification. nih.govresearchgate.net Studies have shown that without it, significant losses of the analyte, ranging from 40% to 60%, can occur during sample work-up and derivatization. nih.gov The internal standard experiences similar losses, and by measuring the final ratio of the analyte to the standard, the initial concentration of the analyte can be accurately determined.

Method Validation for Accuracy, Precision, and Limits of Detection

To ensure the reliability of quantitative results, the analytical method must be thoroughly validated. This process involves assessing several key parameters, including accuracy, precision, and the limits of detection and quantification.

Accuracy: This refers to how close the measured value is to the true value. For IDMS methods, accuracy is often evaluated by analyzing certified reference materials or by comparing results with established definitive methods. For example, cholesterol measurements using IDMS have shown a close agreement (within 0.5%) with results from the National Bureau of Standards. nih.gov

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. The high sensitivity of modern mass spectrometers allows for low detection limits, often in the picogram (pg) to nanogram (ng) range for sterol analysis.

The following table provides typical performance characteristics for the quantitative analysis of sterols using isotope dilution mass spectrometry.

| Parameter | Typical Performance | Description |

| Accuracy | Results are typically within a few percent of the true value. | The closeness of agreement between the measured value and the true value. |

| Precision (Repeatability) | Relative Standard Deviation (RSD) is often less than 1%. | The precision of measurements taken in the same laboratory, by the same operator, on the same equipment, over a short period. |

| Precision (Intermediate) | Relative Standard Deviation (RSD) is generally below 5%. | The precision of measurements taken in the same laboratory but on different days, with different operators, or on different equipment. |

| Limit of Detection (LOD) | Typically in the low pg to ng range. | The lowest concentration of analyte that can be detected with a specified level of confidence. |

| Limit of Quantification (LOQ) | Typically in the pg to ng range. | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |

Comparative Biology and Cross Species Analysis of 5,6beta Epoxy 5alpha Cholestan 3beta Ol

Occurrence and Metabolic Pathways of 5,6beta-Epoxy-5alpha-cholestan-3beta-ol across Diverse Organisms

The formation and subsequent metabolic fate of 5,6-epoxycholesterols (5,6-ECs), including the 5,6β-isomer, are tied to the ubiquitous presence of cholesterol. These epoxides can be generated through non-enzymatic autoxidation or by the action of enzymes such as cytochrome P450 monooxygenases. frontiersin.orgnih.gov

Mammalian Models: In mammals, 5,6-epoxycholesterols are generally present at very low concentrations in tissues compared to cholesterol itself. nih.gov However, their levels can be elevated in specific pathological contexts. For instance, increased concentrations of 5,6β-EC have been detected in the nipple fluids of patients with pre-neoplastic breast lesions. nih.gov

The primary metabolic pathway for both 5,6α-EC and 5,6β-EC in mammals is hydration, catalyzed by the enzyme cholesterol-5,6-epoxide hydrolase (ChEH) . frontiersin.orgnih.govwikipedia.org This enzyme converts both isomers into a single product, cholestane-3β,5α,6β-triol . wikipedia.orgnih.gov This triol can then be further metabolized, potentially leading to the formation of other bioactive molecules like oncosterone. frontiersin.orgnih.gov The ChEH enzyme is predominantly located in the endoplasmic reticulum and is highly expressed in the liver. wikipedia.org Molecular studies have revealed that ChEH activity is carried out by a complex of two proteins: 3β-hydroxysterol-Δ8-Δ7-isomerase (EBP) and 3β-hydroxysterol-Δ7-reductase (DHCR7). wikipedia.orgnih.gov

Non-Mammalian Models: Detailed studies on the occurrence and metabolism of this compound specifically are scarce in non-mammalian organisms. However, analysis of the broader cholesterol metabolic pathways in model organisms provides a comparative context.

Insects (e.g., Drosophila melanogaster): Insects, like all arthropods, are incapable of de novo sterol synthesis and must acquire sterols from their diet. nih.gov They possess complex enzymatic machinery to metabolize dietary sterols, including cholesterol, into essential molecules like ecdysteroids (molting hormones). nih.gov While the existence of specific genes regulating cholesterol metabolism and homeostasis in Drosophila is well-documented, the presence and specific metabolic fate of 5,6-epoxycholesterols have not been extensively characterized. nih.govnih.gov The genetic toolkit for metabolizing sterols is present, but whether it processes cholesterol epoxides in a manner analogous to mammals is an open question.

Nematodes (e.g., Caenorhabditis elegans): C. elegans is another model organism that relies on dietary cholesterol. Comparative genomic studies have identified hundreds of lipid metabolism genes in the nematode, over 70% of which have human orthologs. nih.govresearchgate.net This includes a large number of cytochrome P450 genes, which are implicated in oxysterol formation in mammals. nih.gov The presence of this conserved genetic framework suggests that nematodes may also produce and metabolize cholesterol epoxides, although specific pathways remain to be elucidated.

| Organism Group | Occurrence of 5,6-Epoxycholesterols | Primary Metabolic Enzyme | Metabolic Product | Reference |

|---|---|---|---|---|

| Mammals (Human, Bovine) | Detected in tissues and fluids; levels increase in some pathologies. | Cholesterol-5,6-epoxide hydrolase (ChEH) | Cholestane-3β,5α,6β-triol | frontiersin.orgnih.govwikipedia.org |

| Insects (Drosophila) | Not specifically documented. Dependent on dietary cholesterol. | Unknown | Unknown | nih.gov |

| Nematodes (C. elegans) | Not specifically documented. Possess conserved lipid metabolism genes. | Unknown | Unknown | nih.govresearchgate.net |

| Fish / Birds / Reptiles | Data not available in current research. | Data not available in current research. | Data not available in current research. | N/A |

Interspecies Variations in Oxysterol-Mediated Signaling and Regulation

Oxysterols function as signaling molecules primarily by binding to and activating nuclear receptors, most notably the Liver X Receptors (LXRs) . researchgate.net LXRs are critical regulators of cholesterol, fatty acid, and glucose homeostasis. researchgate.net They form heterodimers with Retinoid X Receptors (RXRs) to control gene expression. researchgate.net Comparative analysis of LXRs reveals significant interspecies variations in their response to oxysterol ligands.

Vertebrates: Studies comparing LXRs from humans, mice, frogs (Xenopus), and zebrafish (Danio rerio) show that their ligand specificities are remarkably similar. nih.gov LXRs from all these vertebrate groups are robustly activated by a variety of endogenous oxysterols. nih.gov This suggests that the role of oxysterols as LXR ligands is a broadly conserved feature throughout the vertebrate lineage.

Invertebrates: A significant divergence is seen when comparing vertebrate LXRs to those in invertebrates. The chordate invertebrate Ciona intestinalis (a sea squirt) possesses an LXR ortholog. However, this invertebrate LXR is not activated by the same synthetic ligands that potently activate vertebrate LXRs. nih.govnih.gov While it is activated by a limited number of oxysterols, its ligand-binding pocket is predicted to be smaller and more restricted than that of its vertebrate counterparts. nih.gov This indicates a major evolutionary shift in the receptor's structure and ligand preference between invertebrates and vertebrates.

Other signaling pathways are also modulated by oxysterols. For example, certain oxysterols can activate the Hedgehog signaling pathway by binding to the transmembrane protein Smoothened (Smo). ebi.ac.uk However, detailed cross-species comparisons of this interaction are not as well-established as for the LXR pathway.

| Organism | Phylum/Class | LXR Activation by Oxysterols | Key Finding | Reference |

|---|---|---|---|---|

| Human, Mouse | Mammalia | Robust activation | Broadly activated by a range of oxysterols. | nih.gov |

| Frog (Xenopus) | Amphibia | Robust activation | Ligand specificity is very similar to mammalian LXRs. | nih.gov |

| Zebrafish (Danio rerio) | Actinopterygii (Fish) | Robust activation | Ligand specificity is very similar to mammalian LXRs. | nih.gov |

| Sea Squirt (Ciona intestinalis) | Tunicata (Invertebrate Chordate) | Limited activation | Activated by a restricted set of oxysterols; ligand-binding pocket is smaller. Represents an evolutionary divergence. | nih.govnih.gov |

Evolutionary Conservation of 5,6-Epoxycholesterol (B1239861) Biosynthesis and Metabolism

The evolutionary history of the 5,6-epoxycholesterol pathway is rooted in the ancient and essential nature of cholesterol itself.

Biosynthesis: The formation of 5,6-epoxycholesterols originates from cholesterol, a fundamental component of cell membranes in most eukaryotes. The enzymes often responsible for such oxidation reactions, cytochrome P450s, represent a vast and ancient superfamily found across all kingdoms of life, indicating that the capacity to generate oxysterols is deeply conserved. nih.gov

Metabolism (ChEH): The key enzyme for metabolizing 5,6-epoxides, Cholesterol-5,6-epoxide hydrolase (ChEH), provides a more specific evolutionary tracer. ChEH activity is derived from a complex of the EBP (also known as D8D7I) and DHCR7 proteins. wikipedia.org The gene for DHCR7 is highly conserved among vertebrates. nih.govnih.gov Orthologs of lipid metabolism genes, including those involved in sterol modifications, are also found in invertebrates like Drosophila and C. elegans, suggesting that the basic enzymatic machinery has ancient origins. nih.govresearchgate.net The conservation of these components across diverse phyla points to a long evolutionary history and a fundamental role in sterol processing.

Signaling (LXR): The evolution of the LXR signaling pathway mirrors the metabolism. The presence of LXR orthologs in both vertebrates and invertebrates, albeit with different ligand specificities, demonstrates that a receptor-based system for sensing sterol metabolites existed early in animal evolution. nih.gov The data suggest that an ancestral LXR in invertebrates had a more restricted role, which expanded in vertebrates to regulate a broader network of cholesterol and lipid metabolism, coinciding with the increased complexity of vertebrate physiology. nih.govnih.gov

Potential Research Applications and Translational Implications of 5,6beta Epoxy 5alpha Cholestan 3beta Ol Pre Clinical Focus

Utilization in Pre-clinical Models for Investigating Disease Pathophysiology (excluding human clinical trial data)

The cholesterol autoxidation product, 5,6β-epoxy-5α-cholestan-3β-ol, and its primary metabolite, cholestane-3β,5α,6β-triol (Triol), have been instrumental in various pre-clinical models to unravel the pathophysiology of several diseases. These compounds, particularly Triol, have been shown to elicit a range of biological activities that are being explored in cell culture systems and animal models.

Application in Cell Culture Systems for Mechanistic Disease Modeling

The utility of 5,6β-epoxy-5α-cholestan-3β-ol and its metabolite, cholestane-3β,5α,6β-triol, has been demonstrated in a variety of cell culture systems to model and investigate the mechanisms of human diseases. As an intermediate in the formation of Triol, the effects of 5,6β-epoxy-5α-cholestan-3β-ol are often studied through the actions of its more stable and abundant downstream metabolite. nih.gov

In the context of cancer, Triol has been shown to suppress the proliferation of human prostate cancer cell lines, including LNCaP, DU-145, and PC-3. nih.govplos.orgncku.edu.tw Studies using these cell lines have revealed that Triol can induce G1 cell cycle arrest and apoptosis. nih.govplos.orgncku.edu.tw Furthermore, in soft agar (B569324) colony formation assays, Triol inhibited the colony-forming ability of PC-3 and LNCaP CDXR-3 cells, indicating a reduction in anchorage-independent growth, a hallmark of carcinogenesis. nih.govplos.orgncku.edu.tw Beyond prostate cancer, a diet-compatible mixture of oxysterols, including cholesterol epoxides, has been shown to induce cell damage in the human colon cancer cell line Caco-2. nih.gov

The impact of these compounds extends to non-cancerous disease models as well. In studies on vascular health, Triol was found to decrease the barrier function of cultured endothelial cell monolayers, suggesting a potential role in the pathogenesis of atherosclerosis. nih.gov Research on bone metabolism has utilized primary rat bone marrow stromal cells (MSCs) to demonstrate that Triol inhibits osteoblastic differentiation, as evidenced by reduced alkaline phosphatase activity, osteocalcin (B1147995) secretion, and matrix mineralization. nih.gov Concurrently, Triol was observed to promote apoptosis in these MSCs. nih.gov

Table 1: Effects of Cholestane-3β,5α,6β-triol in Various Cell Culture Models

| Cell Line/System | Disease Model | Key Findings | Reference(s) |

|---|---|---|---|

| LNCaP, DU-145, PC-3 (Human Prostate Cancer) | Prostate Cancer | Suppressed proliferation, induced G1 cell cycle arrest and apoptosis. | nih.gov, plos.org, ncku.edu.tw |

| PC-3, LNCaP CDXR-3 (Human Prostate Cancer) | Cancer (Anchorage-independent growth) | Inhibited colony formation in soft agar. | nih.govplos.org, ncku.edu.tw |

| Caco-2 (Human Colon Cancer) | Colon Cancer | Contributed to cell damage as part of an oxysterol mixture. | nih.gov |

| Cultured Endothelial Cell Monolayers | Atherosclerosis | Decreased endothelial barrier function. | nih.gov |

| Primary Rat Bone Marrow Stromal Cells | Osteoporosis/Bone Metabolism | Inhibited osteoblastic differentiation and promoted apoptosis. | nih.gov |

Investigation in Genetically Modified Animal Models for Pathway Elucidation

While the direct use of genetically modified animal models to specifically elucidate the pathways of 5,6β-epoxy-5α-cholestan-3β-ol is not extensively documented, studies involving its metabolite, cholestane-3β,5α,6β-triol, in other animal models provide valuable insights. For instance, in a preclinical in vivo study, the oral administration of Triol to nude mice bearing PC-3 xenografts significantly retarded tumor growth. nih.govplos.orgncku.edu.tw This type of study, while not using genetically modified animals, is crucial for validating in vitro findings and assessing the anti-cancer potential of the compound.

In the realm of neurological disorders, Triol has been investigated for its neuroprotective effects. In a rabbit model of spinal cord ischemia and a rat model of transient focal cerebral ischemia, administration of Triol was found to significantly decrease neuronal injury. nih.gov Furthermore, the therapeutic response to treatments for Niemann-Pick type C (NPC) disease, a genetic lipid storage disorder, has been monitored using Triol levels in a feline model of the disease. While not a genetically modified model for pathway elucidation, this highlights the compound's relevance in inherited metabolic disorders.

Elucidating Mechanistic Contributions to Cellular Dysregulation

Pre-clinical research has begun to shed light on the molecular mechanisms through which 5,6β-epoxy-5α-cholestan-3β-ol and its metabolite, cholestane-3β,5α,6β-triol, contribute to cellular dysregulation. These studies are critical for understanding their roles in disease and identifying potential therapeutic targets.

Role in Cellular Stress Responses and Inflammation (mechanistic studies)

Oxysterols, as a class, are recognized for their pro-inflammatory and cytotoxic effects. nih.gov Mechanistic studies have revealed that cholestane-3β,5α,6β-triol can induce cellular stress. In primary rat bone marrow stromal cells, Triol was found to cause an increase in intracellular calcium levels, which in turn led to a calcium-dependent generation of reactive oxygen species (ROS). nih.gov This induction of oxidative stress is a key component of cellular stress responses and can contribute to inflammation and cell death. The pro-inflammatory potential of oxysterols is a significant area of investigation, as chronic inflammation is a known driver of many pathological conditions.

Contribution to Apoptosis and Proliferation in Pre-clinical Cancer Research

The anti-cancer properties of cholestane-3β,5α,6β-triol are largely attributed to its ability to modulate apoptosis and proliferation. In human prostate cancer cells, Triol's suppression of proliferation is linked to its induction of G1 cell cycle arrest. nih.govplos.orgncku.edu.tw Mechanistically, this has been associated with a reduction in the expression of key signaling proteins such as Akt1, phospho-Akt Ser473, phospho-Akt Thr308, and PDK1. nih.gov Furthermore, Triol treatment leads to decreased levels of the oncoprotein c-Myc and the S-phase kinase-associated protein 2 (Skp2), while causing an accumulation of the cell cycle inhibitor p27Kip1. nih.gov Overexpression of Skp2 was shown to partially rescue the growth inhibition caused by Triol, confirming its importance in the compound's mechanism of action. nih.govncku.edu.twresearchgate.net

The induction of apoptosis by Triol in prostate cancer cells was confirmed by TUNEL assays, which showed a dose-dependent increase in the apoptotic cell population after prolonged treatment. nih.govplos.org Beyond prostate cancer, cholesterol-5,6-epoxides are implicated in the pharmacological effects of tamoxifen (B1202), a widely used anti-cancer drug, particularly in breast cancer. researchgate.net Ligands of the antiestrogen (B12405530) binding site (AEBS), which include tamoxifen, can induce differentiation and apoptosis in breast cancer cells through a mechanism that involves the production of sterol autoxidation products like 5,6β-epoxy-5α-cholestan-3β-ol. nih.gov

Table 2: Mechanistic Insights into the Anti-Cancer Effects of Cholestane-3β,5α,6β-triol in Pre-clinical Prostate Cancer Models

| Cellular Process | Molecular Mechanism | Affected Proteins | Reference(s) |

|---|---|---|---|

| Proliferation Suppression | Induction of G1 cell cycle arrest | ↓ Akt1, ↓ phospho-Akt Ser473, ↓ phospho-Akt Thr308, ↓ PDK1, ↓ c-Myc, ↓ Skp2, ↑ p27Kip1 | nih.gov |

| Apoptosis Induction | Dose-dependent increase in apoptotic cells | Not specified in detail | nih.gov, plos.org |

| Invasion and Migration Suppression | Modulation of epithelial-mesenchymal transition (EMT) and focal adhesion | ↑ E-cadherin, ↓ N-cadherin, ↓ vimentin, ↓ Slug, ↓ FAK, ↓ phospho-FAK | nih.gov |

Insights into Metabolic Disorders through in vitro and ex vivo Studies

The involvement of 5,6β-epoxy-5α-cholestan-3β-ol and its metabolite in metabolic regulation is an emerging area of research. Elevated levels of cholestane-3β,5α,6β-triol are a key biomarker for the diagnosis of Niemann-Pick disease type C, a genetic disorder of cholesterol metabolism. chemicalbook.comnih.gov This strong association underscores the compound's relevance in lipid metabolic pathways.